4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]butanamide
Description
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]butanamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features both oxadiazole and thiadiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of these heterocyclic rings makes this compound a potential candidate for various scientific and industrial applications.
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-11(2)17-21-22-18(26-17)19-14(24)5-4-6-15-20-16(23-25-15)13-9-7-12(3)8-10-13/h7-11H,4-6H2,1-3H3,(H,19,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYDNEQWDQLRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NN=C(S3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]butanamide typically involves multiple steps, starting with the preparation of the oxadiazole and thiadiazole intermediates. One common method involves the cyclocondensation of arylamidoximes with appropriate aldehydes to form the oxadiazole ring . The thiadiazole ring can be synthesized through the reaction of thiosemicarbazides with carboxylic acids or their derivatives . The final step involves coupling these intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]butanamide involves its interaction with specific molecular targets and pathways. The oxadiazole and thiadiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]butanamide is unique due to the combination of oxadiazole and thiadiazole rings in its structure. This dual presence enhances its potential biological activities and makes it a versatile compound for various applications. The specific substitution pattern on the phenyl ring and the butanamide moiety further contribute to its distinct properties and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
